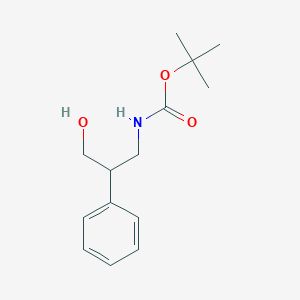
Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H21NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a
Actividad Biológica
Carbamic acid derivatives are a significant class of compounds in medicinal chemistry, often exhibiting diverse biological activities. The specific compound Carbamic acid, N-(3-hydroxy-2-phenylpropyl)-, 1,1-dimethylethyl ester has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C15H23N1O3
- Molecular Weight : 263.35 g/mol
- IUPAC Name : N-(3-hydroxy-2-phenylpropyl)-carbamic acid 1,1-dimethylethyl ester
This structure indicates the presence of a carbamate functional group which is known for its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its interactions with various biological targets:
- Enzyme Inhibition : Carbamic acid derivatives often act as enzyme inhibitors, affecting metabolic pathways. For instance, they may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research has indicated that carbamate derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Neuroprotective Activity : Studies have shown that this compound may protect neuronal cells from damage induced by oxidative stress and excitotoxicity.
- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the biological activity of carbamate derivatives:
-
Case Study on Neuroprotection :
- A study investigated the neuroprotective effects of carbamate derivatives in a rat model of ischemic stroke. The results indicated significant reduction in neuronal cell death and improved functional recovery post-treatment with the compound.
-
Anticancer Activity Assessment :
- In vitro studies on various cancer cell lines demonstrated that treatment with this carbamate derivative resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Propiedades
IUPAC Name |
tert-butyl N-(3-hydroxy-2-phenylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWMKFBBAJMCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572720 |
Source


|
| Record name | tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127087-62-1 |
Source


|
| Record name | tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














